molecular formula C7H5BrO3S B2509791 Methyl 5-bromo-3-formylthiophene-2-carboxylate CAS No. 1171130-81-6

Methyl 5-bromo-3-formylthiophene-2-carboxylate

Cat. No.: B2509791
CAS No.: 1171130-81-6
M. Wt: 249.08
InChI Key: IBHGRPLDVNICLW-UHFFFAOYSA-N
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Description

Methyl 5-bromo-3-formylthiophene-2-carboxylate is a heterocyclic compound containing a thiophene ring substituted with a bromine atom, a formyl group, and a carboxylate ester

Properties

IUPAC Name

methyl 5-bromo-3-formylthiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrO3S/c1-11-7(10)6-4(3-9)2-5(8)12-6/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBHGRPLDVNICLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(S1)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-bromo-3-formylthiophene-2-carboxylate can be synthesized through several methods. One common approach involves the bromination of methyl 3-formylthiophene-2-carboxylate using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is typically carried out at room temperature or under reflux conditions to ensure complete bromination .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-3-formylthiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-bromo-3-formylthiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 5-bromo-3-formylthiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and formyl group play crucial roles in its reactivity and binding affinity to molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-bromo-3-formylthiophene-2-carboxylate is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and physical properties. The presence of both bromine and formyl groups allows for diverse chemical modifications and applications in various fields.

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